1-Isopropylguanidine

Description

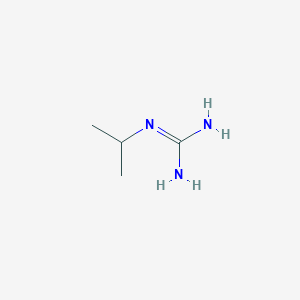

Structure

3D Structure

Properties

IUPAC Name |

2-propan-2-ylguanidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3/c1-3(2)7-4(5)6/h3H,1-2H3,(H4,5,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZEKTDVGUQCDBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N=C(N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Isopropylguanidine

Strategic Synthetic Approaches for 1-Isopropylguanidine Derivations

The construction of the 1-isopropylguanidine scaffold relies on the formation of the guanidinyl group from an isopropylamine (B41738) precursor. This is typically achieved through guanylation, a reaction that introduces the C(=NH)NH2 moiety.

The direct guanylation of isopropylamine is a common and effective method for the synthesis of 1-isopropylguanidine. A variety of reagents can be employed for this transformation, each with its own set of reaction conditions and efficiencies. A prevalent method involves the use of S-methylisothiourea derivatives, often protected with groups like tert-butoxycarbonyl (Boc), which react with isopropylamine to form the protected guanidine (B92328). Subsequent deprotection yields the target compound.

Another established protocol is the reaction of isopropylamine with cyanamide. This reaction can be catalyzed by various Lewis acids, such as scandium(III) triflate, and can often be performed under mild conditions, including in aqueous solutions. This makes the process adaptable for substrates that may not be soluble in organic solvents Current time information in Ottawa, CA..

The following table summarizes common guanylating agents and their general applicability to primary amines like isopropylamine.

| Guanylating Reagent | General Conditions | Remarks |

| N,N'-Di-Boc-S-methylisothiourea | Base (e.g., Et3N), Organic Solvent (e.g., DMF) | Boc-protected product requires subsequent deprotection (e.g., with TFA). |

| Cyanamide | Lewis Acid Catalyst (e.g., Sc(OTf)3), Water or Organic Solvent | A direct and atom-economical approach. |

| Pyrazole-1-carboxamidine | Organic Solvent | Often used for the synthesis of unprotected guanidines. |

Research into guanylation chemistry has led to the development of numerous alternative reagents to overcome the limitations of classical methods, such as the use of toxic mercury(II) chloride. These modern reagents offer milder reaction conditions, broader substrate scope, and improved yields.

For the synthesis of 1-isopropylguanidine, several classes of alternative reagents are applicable:

Carbodiimides: While often considered intermediates in thiourea-based guanylations, stable carbodiimides can react with isopropylamine to form N,N',N''-trisubstituted guanidines. The reaction of a simple carbodiimide (B86325) with an excess of ammonia (B1221849) or a primary amine can lead to the formation of monosubstituted guanidines.

Thioureas with Activating Agents: N,N'-disubstituted thioureas can be activated with reagents like Mukaiyama's reagent to facilitate the guanylation of amines nih.gov. The use of cyanuric chloride as an activator for di-Boc-thiourea provides a less toxic alternative to heavy metal salts Current time information in Ottawa, CA..

Triflylguanidines: Reagents such as di-Boc-triflylguanidine are highly effective for the guanylation of even weakly nucleophilic amines, though their availability can be a limiting factor chemimpex.com.

The choice of reagent and conditions can be tailored to the specific requirements of the synthesis, such as the desired protecting groups on the final product.

Synthesis of Chemically Modified 1-Isopropylguanidine Analogues

The modification of the 1-isopropylguanidine structure allows for the exploration of structure-activity relationships and the development of new chemical tools.

Starting from 1-isopropylguanidine or by modifying the synthetic route, a wide array of N-substituted analogues can be prepared. For instance, N-aryl-N'-isopropylguanidines can be synthesized through palladium-catalyzed carboamination reactions of N-allylguanidines bearing a cleavable N-cyano protecting group nih.gov. This approach allows for the introduction of various aryl substituents.

A general strategy for synthesizing N-substituted isopropylguanidines involves the reaction of isopropylamine with a pre-functionalized guanylating reagent. For example, reacting isopropylamine with a substituted N,N'-diarylthiourea in the presence of an activating agent can yield N,N'-diaryl-N''-isopropylguanidines. Research has shown that for some diarylguanidines, an isopropyl group at the ortho position of a phenyl ring can be favorable for certain biological activities nih.gov.

One specific example of a modified isopropylguanidine is 1-Cyano-3-isopropylguanidine, which is an impurity in the synthesis of the antimalarial drug proguanil (B194036) smolecule.com. This highlights how modifications to the guanidine core can occur during synthetic processes.

Isotopic labeling is a crucial technique for tracking molecules in biological systems and for quantitative analysis by mass spectrometry. For 1-isopropylguanidine, isotopic labels can be introduced through the use of isotopically labeled precursors.

A straightforward method is to use commercially available isotopically labeled isopropylamine. For example, isopropylamine (isopropyl-D₇, 98%) is available and can be used in the guanylation reactions described in section 2.1.1 to produce 1-isopropylguanidine-d₇ isotope.comeurisotop.com. This deuterated version of the molecule will have a higher mass, allowing it to be distinguished from its unlabeled counterpart in mass spectrometry-based assays.

The following table lists available isotopically labeled precursors relevant to the synthesis of labeled 1-isopropylguanidine.

| Labeled Precursor | Isotopic Purity | Supplier |

| Isopropylamine (isopropyl-D₇) | 98% | Cambridge Isotope Laboratories, Inc. |

Advanced chemical tagging involves the introduction of functional groups that allow for detection or purification. This can be achieved by using a guanylating reagent that contains a tag, or by further reacting the synthesized 1-isopropylguanidine with a tagging molecule. For example, a fluorescent tag could be introduced by reacting 1-isopropylguanidine with a molecule containing both a reactive group for the guanidine and a fluorophore.

Chromatographic and Spectroscopic Purification Strategies for 1-Isopropylguanidine Compounds

The purification and characterization of 1-isopropylguanidine and its derivatives are essential to ensure their purity and to confirm their chemical structure.

Due to the basic nature of the guanidine group, ion-exchange chromatography is a powerful technique for purification. High-performance liquid chromatography (HPLC) with a suitable column, such as a C18 column for reversed-phase chromatography or a cation-exchange column, can be employed. The mobile phase often contains a buffer to control the ionization state of the guanidine group.

Spectroscopic methods are used for the structural elucidation of 1-isopropylguanidine and its analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The signals corresponding to the isopropyl group (a doublet for the methyl protons and a multiplet for the methine proton) and the protons on the guanidine nitrogens would be characteristic.

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 1-Cyano-3-isopropylguanidine, the molecular ion peak is observed at a mass-to-charge ratio of 126, corresponding to the protonated molecule [M+H]⁺. The fragmentation patterns are characteristic of the guanidine functional group and the cyano substituent smolecule.com.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule, such as the N-H and C=N bonds of the guanidine group.

The combination of these chromatographic and spectroscopic techniques allows for the effective purification and unambiguous identification of 1-isopropylguanidine and its derivatives.

Molecular Mechanistic Elucidation of 1 Isopropylguanidine S Biological Interactions in Vitro/non Clinical Focus

Biochemical Characterization of Target-Specific Interactions

Research into the biochemical interactions of compounds incorporating the isopropylguanidine structure has revealed potential targets, including enzymes like phosphopantetheinyl transferase (PptT) and nucleic acid structures such as G-quadruplex DNA.

Enzymatic Inhibition Kinetics and Modulatory Effects (e.g., Phosphopantetheinyl Transferase PptT Inhibition)

Phosphopantetheinyl transferases (PptTs) are essential enzymes in various biological pathways, particularly in bacteria like Mycobacterium tuberculosis (Mtb), where PptT plays a critical role in the biosynthesis of cellular lipids and virulence factors. acs.orgnih.gov Amidinoureas, a class of compounds that can contain isopropyl groups, have been explored as inhibitors of Mtb PptT. One such compound, AU 8918, which features an amidinourea structure with an isopropyl group, has demonstrated inhibitory activity against Mtb PptT in vitro. acs.orgnih.gov Studies utilizing a kinetic assay measuring the transfer of 4′-phosphopantetheine from coenzyme A to apo-BpsA have been employed to assess the biochemical potency of such inhibitors against PptT. nih.gov While direct kinetic parameters (like Ki) for 1-Isopropylguanidine are not explicitly detailed in the search results, the activity of related compounds like AU 8918 highlights the potential for the isopropylguanidine moiety to contribute to PptT inhibition.

Binding Affinity Determinations via High-Throughput Biochemical Assays (e.g., Fluorescence Polarization Assays)

High-throughput biochemical assays are crucial for determining the binding affinities of compounds to their targets. Fluorescence polarization (FP) assays have been utilized in the study of PptT inhibitors. acs.orgnih.gov These assays can measure the displacement of a fluorescently labeled ligand from the enzyme, providing IC50 values as a measure of inhibitory potency. For instance, FP assays were used to evaluate the activity of AU 8918 and its analogues against PptT. acs.orgnih.gov Generally, FP IC50 values for these compounds were found to be more potent than those determined by other kinetic assays, potentially due to differences in how the labeled ligand interacts within the binding pocket. acs.orgnih.gov

Beyond enzymatic targets, guanidine-based compounds, including those with isopropyl substitutions, have shown affinity for G-quadruplex DNA structures. nih.govresearchgate.net Techniques such as UV-Vis and fluorescence titrations, as well as Fluorescence Resonance Energy Transfer (FRET) melting assays, are employed to determine the binding affinity and stabilization effects of these ligands on G-quadruplexes. nih.govnih.gov Studies on isopropylguanidine-substituted metallo-phthalocyanines, for example, have reported excellent affinity and stabilization effects towards various G-quadruplex DNAs. nih.govresearchgate.net

Structural Basis of Ligand-Receptor Complex Formation

Understanding the structural basis of how 1-Isopropylguanidine or molecules containing this moiety interact with their biological targets provides crucial insights into their mechanism of action.

Macromolecular Crystallography Insights into 1-Isopropylguanidine Binding

While direct crystallographic data for 1-Isopropylguanidine bound to a target protein is not prominently featured in the provided search results, X-ray crystallography has been instrumental in elucidating the binding of related compounds. The co-crystal structure of AU 8918, an amidinourea with an isopropyl group, bound to Mtb PptT (PDB 6CT5) has provided valuable insights into the structural basis of its inhibitory activity. acs.orgnih.gov This structure shows how the inhibitor interacts within the PptT binding pocket, which accommodates the pantetheinyl arm of the natural substrate, coenzyme A. acs.orgnih.gov

Analysis of Hydrogen Bonding and Other Non-Covalent Interactions within Binding Pockets

Analysis of the co-crystal structure of AU 8918 with PptT has revealed key interactions mediating binding. The amidinourea moiety of AU 8918 is observed to occupy a channel within PptT. acs.orgnih.gov The structure suggests a charge-charge interaction between the protonated amidinourea group and a nearby glutamate (B1630785) residue (E157) in the protein. acs.orgnih.gov The isopropyl group, along with other substituents on related compounds, can contribute to binding through van der Waals interactions within the active site. acs.orgnih.gov The requirement for a hydrogen bonding group at a specific position on the inhibitor was also emphasized in structure-activity relationship studies of AU 8918 analogues. acs.orgnih.gov

For G-quadruplex DNA binding, guanidine (B92328) compounds primarily interact via π-π stacking interactions with the G-quartets and potentially through electrostatic interactions between the positively charged guanidinium (B1211019) group and the negatively charged DNA backbone. nih.govresearchgate.netmdpi.com Hydrogen bonding also plays a significant role in stabilizing the G-quartet structure itself. mdpi.com

In Vitro Studies on Cellular Pathway Perturbation (Mechanism-Oriented)

In vitro studies using cell lines are essential for understanding how compounds affect cellular processes and pathways. While specific studies solely on 1-Isopropylguanidine's effects on cellular pathways are limited in the provided results, research on related guanidine derivatives offers insights into potential mechanisms.

Compounds containing the guanidine core have been shown to exert antiproliferative activity in various cancer cell lines. mdpi.comresearchgate.netnih.gov Studies on certain phenyl-guanidine derivatives have demonstrated the induction of cell cycle arrest, typically at the G0/G1 phase, and the induction of apoptosis in cancer cells. mdpi.comresearchgate.netnih.gov These effects suggest that guanidine-based compounds can perturb fundamental cellular processes like cell cycle progression and programmed cell death. mdpi.comresearchgate.netnih.gov

In the context of Mtb, inhibitors of essential enzymes like PptT are expected to disrupt critical biosynthetic pathways, leading to inhibited bacterial growth. In vitro studies evaluating the minimum inhibitory concentration (MIC) of PptT inhibitors like AU 8918 against virulent Mtb strains demonstrate their ability to affect cellular viability. acs.orgnih.gov Furthermore, studies using PptT-knockdown Mtb strains help confirm whether the observed cellular effects are specifically due to on-target PptT inhibition. nih.gov

Guanidine-based ligands that bind to G-quadruplex DNA located in gene promoter regions have been shown to down-regulate the expression of associated oncogenes, such as c-myc and KRAS, in cancer cell lines. nih.govresearchgate.net This indicates a mechanism involving the modulation of gene transcription through interaction with these specific DNA structures.

While 1-hydroxy-2-isopropylguanidine is listed as a predicted inhibitor of Nitric oxide synthase 1 (NOS1) in databases like DrugBank, detailed in vitro cellular studies specifically elucidating the pathway perturbation by 1-Isopropylguanidine via NOS1 inhibition were not found in the immediate search results. drugbank.comuniprot.orgdrugbank.com However, inhibition of NOS1 would potentially impact cellular signaling pathways mediated by nitric oxide.

Investigation of Molecular Targets and Downstream Signaling Events

Research into the biological interactions of compounds structurally related to guanidine has identified various molecular targets and affected signaling pathways. For 1-Hydroxy-2-isopropylguanidine (CID 447029), the Therapeutic Target Database lists Nitric-oxide synthase brain (NOS1) as a target, indicating an inhibitory interaction idrblab.net. NOS1 is involved in the production of nitric oxide, a signaling molecule with diverse roles in the nervous system and other tissues. The inhibition of NOS1 by 1-Hydroxy-2-isopropylguanidine suggests a potential mechanism through which this compound could exert biological effects by modulating nitric oxide-mediated signaling pathways.

In a separate study exploring amidinoureas as inhibitors of Mycobacterium tuberculosis phosphopantetheinyl transferase (PptT), the compound amidinourea (AU) 8918 was investigated, and its structure-activity relationships were explored acs.org. This study mentions a modified procedure for "1-isopropylguanidine sulfate" in the synthesis of these amidinoureas and notes the structural similarity between lidamidine (B1675310) and AU 8918 acs.org. While the primary focus of this research is on amidinoureas and their activity against M. tuberculosis PptT, the mention of 1-isopropylguanidine sulfate (B86663) in the synthetic route and the structural comparisons suggest potential, albeit not explicitly defined in the provided results, links or comparisons in the context of enzyme inhibition studies.

More broadly, studies on other guanidine derivatives have explored their interactions with various cellular processes and molecular targets, particularly in the context of potential antitumoral activity researchgate.netmdpi.com. For instance, a lead compound termed ACB3, a phenyl-guanidine derivative, demonstrated in vitro antitumoral activity through mechanisms involving cell death apoptosis, induction of cell cycle arrest, and reduction in cell adhesion and colony formation in cancer cell lines researchgate.netmdpi.com. Investigations into the mechanism of action of ACB3 suggested it might involve inhibitory pathways at the level of the endoplasmic reticulum, rather than primarily at the cell nucleus mdpi.com. These findings on related guanidine compounds illustrate the diverse range of molecular targets and downstream signaling events that can be influenced by this class of molecules, providing a broader context for understanding the potential interactions of 1-Isopropylguanidine, although specific parallels cannot be directly drawn without dedicated research on 1-Isopropylguanidine itself.

Computational and Theoretical Investigations of 1 Isopropylguanidine S Structure and Reactivity

Quantum Chemical Analysis of Electronic Structure and Energetics

Quantum chemical methods, particularly Density Functional Theory (DFT), are fundamental for calculating the electronic structure, energy, and properties of molecules. These calculations can provide insights into molecular geometry, charge distribution, and relative stabilities of different forms.

DFT calculations are frequently employed to explore the conformational landscape of molecules and determine the relative energies and populations of different conformers. By optimizing the molecular geometry at various starting points, DFT can identify local and global energy minima corresponding to stable three-dimensional arrangements of atoms. Analyzing the energy differences between these conformers helps to understand the molecule's flexibility and preferred shapes. Studies on other compounds demonstrate the use of DFT in determining conformational preferences by calculating parameters such as corrected energies, enthalpies, entropies, and Gibbs free energy differences between conformers drugfuture.combio-fount.com. Factors influencing conformational priority, such as stereoelectronic effects, can be investigated using DFT drugfuture.combio-fount.com.

DFT calculations can also be used to predict various spectroscopic parameters, such as NMR coupling constants, which can be compared with experimental data for validation. Furthermore, DFT allows for the calculation and visualization of molecular orbitals, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These orbitals provide crucial information about the molecule's electronic structure, reactivity, and potential sites for chemical reactions drugfuture.com. The energy gap between HOMO and LUMO is often related to the molecule's stability and reactivity drugfuture.com.

Molecular Dynamics Simulations and Conformational Landscape Mapping

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior over time, allowing researchers to explore conformational changes and interactions in different environments. MD simulations are used to study the physical movements of atoms and molecules, providing insights into fluctuations and conformational changes.

MD simulations are essential for understanding how a molecule behaves in various environments, such as in solution or when interacting with proteins. These simulations can reveal the molecule's flexibility, how it interacts with solvent molecules, and how its conformation might change upon binding to a biological target. Studies using MD simulations have investigated the dynamics of proteins in solution and crystalline environments, highlighting the impact of the environment on molecular motion and structure. Accelerated MD techniques can be used to enhance sampling of conformational space, which is particularly useful for studying rare events like large conformational changes.

Free energy perturbation (FEP) is a powerful MD-based method used to calculate the free energy difference between two states, often applied to estimate the binding affinity of a ligand to a protein. By simulating the transformation of one molecule into another, or the movement of a molecule from solvent to a binding site, FEP can predict relative binding energies. This is particularly valuable in drug design for comparing the binding strength of different potential drug candidates. FEP calculations can be used to rationalize observed trends in binding affinities and dissect contributions from direct binding interactions and ligand conformational changes.

In Silico Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

In silico SAR and QSAR modeling aim to establish relationships between the structural properties of molecules and their biological activity. These computational approaches are widely used in the discovery and optimization of bioactive compounds.

Development of Predictive Models for Analogous Compounds

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for developing predictive models for analogous compounds. These models correlate the structural and physicochemical properties of a set of compounds with their biological activity, allowing for the prediction of the activity of new, untested compounds. Studies on guanidine (B92328) derivatives have utilized QSAR to predict various properties, including sweetness ajol.infoscielo.org.zaresearchgate.net. For instance, QSAR models for guanidine derivatives have been developed using descriptors such as molar refractivity, ionization potential, solvent accessibility surface area, and heat of formation to predict sweetness values ajol.infoscielo.org.zaresearchgate.net. While the predictive ability of QSAR models for guanidine derivatives has been noted to be not as high as for other compound classes like sucrose (B13894) derivatives in some studies, mono-parametric models using descriptors like molar refractivity have shown reasonable statistical measures ajol.infoscielo.org.za.

Beyond sweetness prediction, QSAR models have been applied to guanidine analogues in the search for anticancer agents and antimalarial compounds frontiersin.orgnih.gov. For novel 2-(2-alkylthiobenzenesulfonyl)-3-(phenylprop-2-ynylideneamino)guanidine derivatives, Support Vector Machines (SVM) have been employed to develop QSAR models for predicting anti-proliferative activity against cancer cell lines like HCT-116 and HeLa nih.gov. These models demonstrate prognostic ability and can be useful for the further development of structurally similar derivatives with improved biological properties nih.gov. In the context of antimalarial agents, docking-based 3D-QSAR studies have been conducted on tricyclic guanidine analogues of Batzelladine K, resulting in predictive models that correlate well with experimental results and can be used to design new anti-malarial compounds and predict their activities frontiersin.org.

Pharmacophore Modeling and Feature-Based Ligand Design

Pharmacophore modeling is a key technique in feature-based ligand design, identifying the essential steric and electronic features of molecules required for optimal interaction with a specific biological target ijrpr.comvolkamerlab.org. These features can include hydrogen bond donors and acceptors, hydrophobic centers, and charged regions, arranged in a specific 3D spatial arrangement volkamerlab.org.

For guanidine-based ligands, pharmacophore models have been developed to guide the design of compounds with desired activities. In the design of novel α2-adrenoceptor antagonists, a pharmacophore model was developed suggesting that increased substitution around the cationic guanidine moiety could lead to selective antagonist activity researchgate.net. This highlights how pharmacophore modeling can provide insights into the structural modifications needed to achieve specific pharmacological profiles researchgate.net.

Pharmacophore modeling is often integrated into ligand-based drug design strategies when the 3D structure of the target protein is unknown or to complement structure-based approaches volkamerlab.orgplos.org. By analyzing the common chemical features of known active guanidine derivatives, a pharmacophore model can be generated and used as a 3D query to screen databases for potential new ligands with similar interaction profiles plos.orgresearchgate.netmdpi.com. For example, pharmacophore models have been built for 5-tetrahydroquinolinylidine aminoguanidine (B1677879) derivatives as sodium hydrogen exchanger inhibitors, identifying key features like acceptor sites, donor atoms, and hydrophobic regions crucial for activity nih.gov.

Virtual Screening and Computational Drug Design Strategies for 1-Isopropylguanidine Derivatives

Virtual screening (VS) and computational drug design strategies are extensively used to identify and design potential drug candidates from large chemical libraries, including libraries containing guanidine derivatives mdpi.comsemanticscholar.orgresearchgate.netsourceforge.io. These methods leverage computational power to assess the likelihood of a compound binding to a target protein, prioritizing promising molecules for experimental testing semanticscholar.orgfrontiersin.org.

Studies have employed virtual screening to explore the potential of guanidine derivatives in various therapeutic areas. For instance, virtual screening approaches have been used to identify novel multitarget-directed ligands from the group of (4-piperazin-1-ylbutyl)guanidine derivatives acting on histamine (B1213489) H3 receptors with potential additional activity against the dopamine (B1211576) D2 receptor and/or cholinesterases mdpi.com. This demonstrates the utility of VS in identifying compounds with polypharmacology, which can be beneficial for complex diseases mdpi.com.

Computational assessments of guanidine derivatives have also been conducted to evaluate their potential as antidiabetic agents, incorporating in silico studies to understand ligand-protein interactions, ADME (Absorption, Distribution, Metabolism, and Excretion), and drug-likeness aspects benthamdirect.comeurekaselect.com. Virtual screening has been applied to screen guanidine-based small molecules against anti-diabetic drug targets like AMPK and PPAR-γ, assessing their docking potential and residual level interactions researchgate.net.

Ligand-Based and Structure-Based Virtual Screening Methodologies

Virtual screening methodologies are broadly categorized into ligand-based virtual screening (LBVS) and structure-based virtual screening (SBVS) semanticscholar.orgmdpi.comcam.ac.ukscielo.brtechscience.com. Both approaches are applied in the context of guanidine derivatives to identify potential binders.

Ligand-Based Virtual Screening (LBVS): This approach relies on the information of known active ligands to find new compounds with similar properties, without requiring the 3D structure of the target protein volkamerlab.orgsemanticscholar.orgcam.ac.ukscielo.brtechscience.com. Methods include molecular similarity analysis, pharmacophore mapping, and machine learning models trained on known ligands volkamerlab.orgsemanticscholar.orgcam.ac.uktechscience.com. For guanidine derivatives, LBVS can involve building pharmacophore models based on the common features of active compounds and using these models to search chemical databases for molecules that match the pharmacophore volkamerlab.orgplos.orgresearchgate.netmdpi.com. This is particularly useful when the target structure is unavailable volkamerlab.org.

Structure-Based Virtual Screening (SBVS): This approach utilizes the 3D structure of the biological target protein to predict how small molecules will bind to it semanticscholar.orgfrontiersin.orgscielo.brbigchem.eumdpi.com. The primary method in SBVS is molecular docking, which predicts the binding pose and estimates the binding affinity of a ligand to the target's active site semanticscholar.orgfrontiersin.orgbigchem.eumdpi.com. For guanidine derivatives, if the structure of a target protein that interacts with these compounds is known, SBVS can be employed to screen libraries and identify potential binders based on their predicted interaction energies and binding modes researchgate.netcu.edu.eg. This has been applied in studies exploring guanidine derivatives as potential DNA minor groove binders, where docking studies were performed with DNA oligomers to predict binding modes cu.edu.egacs.orgnih.gov.

Often, a combination of both ligand-based and structure-based approaches is used in virtual screening campaigns to improve the accuracy and success rate of identifying active compounds plos.orgmdpi.com.

Advanced Spectroscopic and Structural Characterization Techniques for 1 Isopropylguanidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like 1-isopropylguanidine. By analyzing the interaction of atomic nuclei with an external magnetic field, NMR provides detailed information about the number and types of hydrogen and carbon atoms, as well as their connectivity and spatial relationships. vanderbilt.edu

Multi-Dimensional NMR for Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, are fundamental for initial structural characterization. The ¹H NMR spectrum of 1-isopropylguanidine would show distinct signals for the protons in the isopropyl group (methyl protons and the methine proton) and the guanidine (B92328) NH protons. The chemical shifts and splitting patterns of these signals provide information about their electronic environment and the number of neighboring protons. savemyexams.comoregonstate.edu For instance, the methyl protons of the isopropyl group would typically appear as a doublet, and the methine proton as a septet, due to spin-spin coupling. savemyexams.comchemicalbook.com

¹³C NMR spectroscopy provides information about the carbon skeleton. The ¹³C NMR spectrum of 1-isopropylguanidine would show signals for the methyl carbons and the methine carbon of the isopropyl group, as well as the characteristic carbon atom of the guanidine functional group. wikipedia.orgwisc.edu The chemical shifts of these carbons are influenced by the surrounding atoms and functional groups.

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation), are crucial for confirming structural assignments and establishing connectivity. epfl.chresearchgate.netrutgers.edu COSY reveals correlations between coupled protons (protons on adjacent carbons or across bonds). An HSQC experiment correlates protons directly bonded to carbon atoms, allowing for the assignment of ¹H signals to their corresponding ¹³C signals. epfl.ch HMBC provides correlations between protons and carbons that are separated by multiple bonds (typically two or three), which is particularly useful for identifying quaternary carbons and establishing connectivity across the molecule. epfl.ch

Conformational Analysis using NMR Parameters

NMR parameters, such as coupling constants and chemical shifts, can provide insights into the preferred conformations of a molecule in solution. qmul.ac.ukauremn.org.br For 1-isopropylguanidine, the isopropyl group can rotate around the C-N bond connecting it to the guanidine core. Analysis of the vicinal coupling constants (³J) between the methine proton of the isopropyl group and the NH protons or other adjacent protons (if any) on the nitrogen could provide information about the dihedral angles and the relative populations of different conformers. ic.ac.uk

Conformational analysis using NMR often involves comparing experimental NMR parameters with values calculated for different possible conformers using computational methods. ic.ac.uknih.gov Changes in temperature or solvent can affect conformational equilibria, and monitoring these changes by NMR can provide thermodynamic information about the conformers. auremn.org.br While specific conformational analysis studies on 1-isopropylguanidine using NMR were not found, the principles are applicable to this type of flexible molecule.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and their vibrational modes. spectroscopyonline.comksu.edu.sa These techniques are complementary, as IR spectroscopy detects vibrations that result in a change in dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. spectroscopyonline.comksu.edu.sa

For 1-isopropylguanidine, characteristic vibrational bands would be expected for the N-H stretching vibrations of the guanidine group, C-H stretching vibrations of the isopropyl group, and C=N stretching vibrations of the guanidine sp² hybridized carbon. mdpi.com The exact positions and intensities of these bands are specific to the molecular structure and can be used to confirm the presence of these functional groups. Studies on other guanidine derivatives have utilized IR spectroscopy to identify characteristic C=N stretching bands. mdpi.com

While specific IR or Raman spectra for 1-isopropylguanidine were not found in the search results, general principles of vibrational spectroscopy apply. For example, IR spectroscopy is a valuable tool for ligand identification in coordination complexes and studying metal-ligand chemistry, which involves functional groups and bonding similar to those in guanidines. ksu.edu.sa

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a technique that provides highly accurate measurements of the mass-to-charge ratio (m/z) of ions. waters.combioanalysis-zone.com This high accuracy allows for the determination of the elemental composition and confirmation of the molecular formula of a compound. bioanalysis-zone.comthermofisher.com

For 1-isopropylguanidine (C₄H₁₁N₃), HRMS would be used to measure the exact mass of the protonated molecular ion ([M+H]⁺) or other characteristic ions. The measured exact mass can then be compared to the theoretical exact mass calculated from the elemental composition. A close match between the experimental and theoretical values provides strong evidence for the proposed molecular formula. bioanalysis-zone.comfda.gov

HRMS is a standard technique for the characterization of new compounds and for confirming the identity of known compounds. It is particularly useful for distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com While specific HRMS data for 1-isopropylguanidine was not found, the technique is routinely applied to organic molecules, including those with nitrogen-containing functional groups like guanidines. waters.comfda.gov

Single Crystal X-ray Diffraction for Solid-State Structure Determination

For 1-isopropylguanidine, if a suitable single crystal can be obtained, X-ray diffraction would provide unambiguous confirmation of its molecular structure, including the connectivity of atoms and the spatial arrangement of the isopropyl group relative to the guanidine core. It can also reveal details about intermolecular interactions, such as hydrogen bonding, which play a significant role in the solid-state packing of molecules. scholaris.ca

While a specific single crystal X-ray structure of 1-isopropylguanidine was not found in the immediate search results, X-ray crystallography has been used to study the structures of other guanidine derivatives and related compounds, providing detailed structural information. nih.govacs.org The technique is considered the gold standard for obtaining precise structural parameters. iastate.edu

Broader Academic Implications and Future Research Trajectories of 1 Isopropylguanidine Studies

Contributions to Guanidine (B92328) Chemistry and Synthetic Methodology

Guanidines, including substituted forms like 1-isopropylguanidine, are recognized as potent organic bases and versatile building blocks in organic synthesis. Their unique properties, such as high basicity and the capacity to engage in various reaction mechanisms, make them valuable in the development of new synthetic methodologies. Research into the synthesis and reactivity of 1-isopropylguanidine contributes to the broader field of guanidine chemistry by exploring the impact of the isopropyl substituent on these properties.

Studies focusing on the synthetic routes to 1-isopropylguanidine and its derivatives can lead to the development of more efficient and potentially stereoselective guanylation procedures. Guanylation reactions, which involve the introduction of the guanidine functional group, are crucial for the synthesis of a wide range of guanidine-containing compounds. utoronto.ca While general methods for obtaining guanidine derivatives exist, including those utilizing thioureas, carbodiimides, and cyanamides, investigations into specific substituted guanidines like 1-isopropylguanidine can refine these methods or unveil new synthetic pathways. mdpi.com The exploration of different reaction conditions, catalysts (such as organocatalysts), and starting materials for the synthesis of 1-isopropylguanidine contributes to the ongoing advancement of synthetic organic chemistry. uw.edu.plorgsynlab.comnjust.edu.cn

Advanced Materials Science Applications (Conceptual and Theoretical)

The application of 1-isopropylguanidine in advanced materials science appears to be primarily in conceptual and theoretical realms, based on the inherent properties of guanidine structures. Advanced materials are often designed with tailored properties for specific high-tech applications, drawing on principles from chemistry, physics, and nanotechnology. misis.ruicl-group.comuni-giessen.deoatext.com

Guanidine derivatives have been explored for their potential in creating smart materials, biocidal materials, catalysts, and ligands. ineosopen.org The ability of guanidines to form complexes with metal ions and their strong basicity are properties that could be theoretically exploited in material design. atamanchemicals.comnih.gov For example, the incorporation of 1-isopropylguanidine into polymeric structures or self-assembling systems could theoretically influence material properties such as conductivity, thermal stability, or interactions with other molecules. While specific examples of 1-isopropylguanidine in applied materials are not prominent in the search results, the fundamental chemical characteristics it shares with other guanidines suggest potential theoretical applications in areas like CO2 capture (due to basicity and potential for carbamate (B1207046) formation), or as components in functional polymers or composite materials where specific interactions or catalytic sites are desired. rsc.org Further theoretical studies, perhaps employing computational modeling, could explore the feasibility and potential properties of materials incorporating the 1-isopropylguanidine structure.

Future Directions in Structure-Guided Design of Novel Chemical Entities based on 1-Isopropylguanidine Scaffold

Structure-guided design (SGD) is a powerful approach in discovering and optimizing novel chemical entities by utilizing the three-dimensional structures of target molecules, such as proteins. greeley.orgnih.gov This method allows for the rational design of ligands that can bind to specific sites on the target. nih.gov The 1-isopropylguanidine scaffold, with its distinct basic center and isopropyl group, presents an interesting motif for incorporation into molecules designed using SGD.

Q & A

What are the standard experimental protocols for synthesizing 1-Isopropylguanidine, and how can reproducibility be ensured?

Classification : Basic

Methodological Answer :

Synthesis typically involves guanidine derivatives and isopropylating agents under controlled conditions. To ensure reproducibility:

- Document reagent purity, solvent ratios, and reaction temperatures explicitly .

- Include step-by-step procedures for intermediate isolation and purification (e.g., recrystallization solvents, chromatography conditions) .

- Validate reproducibility by replicating experiments across multiple batches and comparing yields/purity metrics .

Which spectroscopic and chromatographic techniques are critical for characterizing 1-Isopropylguanidine, and how should data be interpreted?

Classification : Basic

Methodological Answer :

- NMR : Use H and C NMR to confirm structural integrity, noting characteristic shifts for guanidine protons (δ 6.5–8.5 ppm) and isopropyl groups .

- IR : Identify N-H stretching (3200–3500 cm) and C=N vibrations (1640–1680 cm) .

- HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 116.1) .

- Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities .

How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, pKa) of 1-Isopropylguanidine?

Classification : Advanced

Methodological Answer :

- Perform systematic validation under standardized conditions (e.g., pH 7.4 for solubility assays) .

- Compare methodologies from conflicting studies: differences in solvent systems or temperature gradients often explain discrepancies .

- Use tiered analytical approaches (e.g., isothermal titration calorimetry for pKa, dynamic light scattering for aggregation studies) to isolate variables .

What computational strategies are effective for modeling the reactivity of 1-Isopropylguanidine in catalytic or biological systems?

Classification : Advanced

Methodological Answer :

- Employ density functional theory (DFT) to map electron density profiles and predict nucleophilic sites .

- Molecular dynamics (MD) simulations can model solvent interactions and binding affinities in enzymatic environments .

- Validate computational results with experimental kinetics (e.g., stopped-flow spectroscopy) .

How should researchers validate the purity of 1-Isopropylguanidine across synthesized batches?

Classification : Basic

Methodological Answer :

- Combine orthogonal techniques:

- Elemental Analysis : Confirm C/N/H ratios within ±0.3% of theoretical values .

- Melting Point : Compare observed ranges with literature (e.g., 210–215°C) .

- TGA/DSC : Monitor thermal decomposition profiles for batch consistency .

What experimental design principles apply to structure-activity relationship (SAR) studies of 1-Isopropylguanidine derivatives?

Classification : Advanced

Methodological Answer :

- Use a factorial design to vary substituents (e.g., alkyl chain length, electron-withdrawing groups) and measure biological activity (e.g., IC) .

- Include positive/negative controls (e.g., known inhibitors) and replicate assays (n ≥ 3) to minimize variability .

- Apply multivariate analysis (e.g., PCA) to correlate structural features with activity trends .

How can a literature review on 1-Isopropylguanidine be structured to identify research gaps?

Classification : Basic

Methodological Answer :

- Use academic databases (e.g., SciFinder, Web of Science) with keywords like "guanidine derivatives" and "isopropylguanidine synthesis" .

- Filter results by study type (e.g., "review articles") to map consensus and contradictions .

- Tabulate reported biological activities, synthesis yields, and characterization methods to highlight understudied areas (e.g., metabolic stability) .

What strategies optimize reaction conditions for scaling 1-Isopropylguanidine synthesis without compromising yield?

Classification : Advanced

Methodological Answer :

- Conduct kinetic studies to identify rate-limiting steps (e.g., guanidine activation) .

- Use design of experiments (DoE) to optimize parameters (temperature, catalyst loading) .

- Compare batch vs. flow chemistry approaches for heat/mass transfer efficiency .

How should discrepancies in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be addressed methodologically?

Classification : Advanced

Methodological Answer :

- Replicate assays using standardized cell lines (e.g., HEK293 for cytotoxicity) and microbial strains (e.g., E. coli ATCC 25922) .

- Control for assay conditions (e.g., serum concentration in cell culture) that may alter compound bioavailability .

- Perform dose-response curves to differentiate selective vs. non-selective effects .

What key factors should guide experimental design for stability studies of 1-Isopropylguanidine under physiological conditions?

Classification : Basic

Methodological Answer :

- Simulate physiological pH (7.4), temperature (37°C), and ionic strength .

- Monitor degradation via HPLC at timed intervals (0, 24, 48 hrs) .

- Include stabilizers (e.g., antioxidants) in parallel experiments to identify degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.